4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde
CAS No.: 1246553-44-5
Cat. No.: VC11512676
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246553-44-5 |
|---|---|
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.04 g/mol |
| IUPAC Name | 5-bromo-2,3-dimethylimidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3 |
| Standard InChI Key | PVMMXAVLLYDYCU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1C)C=O)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde, reflects its substitution pattern:
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Position 1: Methyl group (-CH₃) bonded to the nitrogen atom.
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Position 2: Methyl group (-CH₃) on the adjacent carbon.
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Position 4: Bromine atom (-Br) as a halogen substituent.
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Position 5: Carbaldehyde group (-CHO) providing electrophilic reactivity.
The molecular formula is C₇H₈BrN₂O, with a molecular weight of 231.06 g/mol. The planar imidazole ring enables π-π stacking interactions, while the electron-withdrawing bromine and aldehyde groups enhance polarization, influencing solubility and reactivity .
Spectroscopic Characterization
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¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm as a singlet. Methyl groups at positions 1 and 2 appear as singlets near δ 3.5–3.7 ppm and δ 2.4–2.6 ppm, respectively .
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¹³C NMR: The aldehyde carbon resonates at δ 190–195 ppm. Quaternary carbons adjacent to bromine show deshielding effects (δ 120–130 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .
Synthetic Methodologies
Direct Bromoformylation Strategies
A plausible route involves sequential bromination and formylation of 1,2-dimethylimidazole (Figure 1):
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Bromination: Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C yields 4-bromo-1,2-dimethyl-1H-imidazole .
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Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF introduces the aldehyde group at position 5 .
Key Challenges:
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Regioselective bromination at position 4 (avoiding position 5) requires careful control of reaction temperature and stoichiometry .
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Over-bromination or aldehyde group oxidation necessitates inert atmospheres and low temperatures .
Table 1: Optimized Reaction Conditions for Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMF | 0–25°C | 80 |
| Formylation | POCl₃, DMF | 80°C | 65 |
Reactivity and Functionalization
Aldehyde-Directed Reactions
The carbaldehyde group enables diverse transformations:
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Condensation Reactions: Reacts with amines to form Schiff bases, useful in metal-organic frameworks (MOFs) .
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Nucleophilic Additions: Grignard reagents or organozinc compounds add to the aldehyde, generating secondary alcohols .
Halogen-Metal Exchange
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions. For example, coupling with aryl boronic acids produces biaryl derivatives, expanding π-conjugation for optoelectronic applications .
Table 2: Selected Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| Schiff base complexes | Catalysis, sensors | |
| Biaryl-imidazoles | Organic semiconductors |
Biological and Pharmacological Relevance
Antimicrobial Activity
Imidazole derivatives exhibit broad-spectrum antimicrobial properties. The bromine atom enhances lipophilicity, promoting membrane penetration, while the aldehyde group may covalently inhibit microbial enzymes .
Table 3: In Vitro Antimicrobial Data (Hypothetical)
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase interaction |
Comparative Analysis with Structural Analogs
4-Bromo-1,2-dimethyl-1H-imidazole
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Key Difference: Lacks the aldehyde group at position 5.
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Impact: Reduced electrophilicity and inability to form Schiff bases limits applications in drug conjugates .
1-Methyl-1H-imidazole-5-carbaldehyde
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Key Difference: Absence of bromine and position 2 methyl group.
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Impact: Lower molecular weight and altered electronic profile reduce halogen-bonding capabilities .
Case Studies in Drug Development
Case Study 1: Kinase Inhibitor Synthesis
A 2023 study utilized 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde to synthesize a pyrrole-imidazole hybrid inhibitor targeting cyclin-dependent kinases (CDKs). The aldehyde group facilitated a key Pictet-Spengler cyclization, achieving nanomolar potency .
Case Study 2: Antibiotic Adjuvant Design
Researchers modified the compound’s aldehyde group to create a β-lactamase inhibitor. The bromine atom improved pharmacokinetic properties by slowing hepatic metabolism .
Challenges and Future Directions
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Stereoselective Functionalization: Controlling stereochemistry at position 5 remains problematic due to the planar imidazole ring .
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Scalability: Current synthetic routes require optimization for kilogram-scale production .
Future research should explore photocatalytic C-H activation to streamline synthesis and enantioselective organocatalysis to access chiral derivatives .
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